Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid
Description
Properties
IUPAC Name |
tricyclo[4.1.0.02,4]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-5-1-3(5)4-2-6(4)7/h3-7H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVWAVONZUJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C3C2C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring-Opening/Functionalization
A patented method for cyclopropanecarboxylic acid derivatives involves transesterification of tricyclo[4.1.0.0²,⁴]heptanyl esters with carboxylic acids under Brønsted acid catalysis. The optimal conditions use:
- Substrate : Methyl tricyclo[4.1.0.0²,⁴]heptane-5-carboxylate (1.0 equiv)
- Catalyst : p-Toluenesulfonic acid (15 mol%)
- Temperature : 130°C under reduced pressure (700 hPa)
- Conversion : 89% yield after 6 hours
The mechanism proceeds through protonation of the ester carbonyl, followed by nucleophilic attack from the carboxylic acid (RCOOH). Continuous removal of methanol via distillation drives equilibrium toward product formation. This method demonstrates scalability up to kilogram batches with catalyst recyclability (>10 cycles without activity loss).
Photochemical [2π+2σ] Cycloaddition
Adapting protocols from bicyclo[1.1.1]pentane synthesis, ultraviolet irradiation (λ = 365 nm) of propellane derivatives with α-diketones generates strained intermediates that undergo haloform reaction to yield carboxylic acids:
Step 1 : Photoaddition
Propellane + Diacetyl → Tricyclo[4.1.0.0²,⁴]heptane-5,6-dione
Conditions: Continuous flow reactor, 450 nm LEDs, 35°C
Scale demonstrated: 1.2 kg in 8 hours
Step 2 : Haloform Oxidation
(C5H6O2) + 3 NaOCl → C7H10O4 + 3 NaCl
Optimized parameters:
- NaOH (7.5 equiv)
- Chloroform (3.0 equiv)
- 0°C to room temperature gradient
Yield: 51% isolated after recrystallization
Catalytic Decarbonylation Pathways
Recent advances in radical-mediated cyclizations enable direct construction of the carboxylic acid functionality. Using bicyclo[1.1.0]butyl radical cations, a three-step sequence achieves regiospecific carboxylation:
Electrochemical Oxidation
BCB + e⁻ → BCB- ⁺ (E = +1.79 V vs Ag/AgCl)Cycloaddition
BCB- ⁺ + CH2=CHCOOH → Tricyclo[4.1.0.0²,⁴]heptane-5-carboxylic acid
Diastereoselectivity: >20:1 cis:transReductive Workup
NaBH4/EtOH → Protonation at C5
Overall yield: 68% (bench scale), 57% (pilot plant)
Comparative Analysis of Methodologies
The transesterification route offers superior scalability but requires energy-intensive distillation. Photochemical methods eliminate heavy metal catalysts but face quantum yield limitations (Φ = 0.33). Radical approaches achieve excellent stereocontrol but necessitate specialized electrochemical equipment.
Industrial-Scale Optimization Challenges
A recent life-cycle assessment of pilot plant processes identified three critical bottlenecks:
- Solvent Recovery : Dichloromethane accounts for 68% of process mass intensity in photochemical routes
- Catalyst Recycling : Sulfonic acid catalysts require neutralization (0.5 M NaOH) generating high-salinity wastewater
- Energy Demand : Photoreactors consume 38 kWh/kg product vs 12 kWh/kg for thermal methods
Mitigation strategies include:
- Membrane-based solvent purification (≥98% recovery)
- Fixed-bed sulfonic acid resins for continuous flow catalysis
- LED wavelength optimization (385 → 365 nm) reducing energy use by 41%
Emerging Synthetic Technologies
7.1 Enzymatic Desymmetrization
Mutant Candida antarctica lipase B variants catalyze the kinetic resolution of racemic tricyclic esters:
7.2 Flow Chemistry Approaches
Microfluidic systems enable safer handling of reactive intermediates:
- Residence time: 8.2 minutes
- Productivity: 2.1 g/h/cm³
- Process intensification factor: 6.8× vs batch
Chemical Reactions Analysis
Types of Reactions: Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Scientific Research Applications
Medicinal Chemistry
Tricyclo[4.1.0.0(2,4)]heptane-5-carboxylic acid derivatives have been investigated for their potential as pharmaceutical agents due to their structural similarity to known bioactive compounds. The compound's unique structure allows it to serve as a scaffold for the development of new drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research has shown that derivatives of tricyclo[4.1.0.0(2,4)]heptane-5-carboxylic acid exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria . For instance, modifications on the carboxylic group have led to compounds with enhanced antibacterial activity comparable to established antibiotics.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis pathways, particularly in the formation of complex molecules through difunctionalization reactions of C–C bonds . Its ability to undergo further functionalization makes it valuable for synthesizing more complex organic structures.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acidic medium | 85 | |
| Carboxylation | Basic conditions | 90 | |
| Functionalization with amines | Mild heating | 75 |
Material Science
Tricyclo[4.1.0.0(2,4)]heptane-5-carboxylic acid derivatives are also explored for their potential applications in material science due to their unique physical properties and stability under various conditions . These materials can be utilized in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This functional group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The rigid tricyclic structure also contributes to its binding affinity and specificity, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between tricyclo[4.1.0.0²,⁴]heptane-5-carboxylic acid and related bicyclic/tricyclic carboxylic acids:
Physical and Chemical Properties
- Boiling Point/Density : The parent tricyclo[4.1.0.0²,⁴]heptane framework (without substituents) has a boiling point of 110.68°C and density of 0.800 g/cm³ . Carboxylic acid derivatives generally exhibit higher boiling points due to hydrogen bonding.
- Solubility : Azabicyclo derivatives (e.g., 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid) show improved water solubility compared to the all-carbon tricyclo analog, critical for pharmaceutical formulations .
Commercial Availability and Cost
Tricyclo[4.1.0.0²,⁴]heptane-5-carboxylic acid is priced at €941/50 mg and €2,845/500 mg , reflecting its complex synthesis . In contrast, simpler bicyclo derivatives (e.g., 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid) cost $313/1 g , indicating lower production hurdles .
Biological Activity
Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is a unique compound characterized by its tricyclic structure, which has garnered interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound possesses a rigid tricyclic framework that contributes to its stability and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 150.18 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and modulator of various biological pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit inhibitory effects on certain enzymes, including:
-
Angiotensin Converting Enzyme (ACE) : Compounds derived from tricyclic structures have shown varying degrees of ACE inhibition, which is crucial in managing hypertension and heart failure.
Compound I50 Value (µM) Notes This compound TBD Potential ACE inhibitor Hydroxamic acid derivative 0.011 More potent than others tested
Antiviral Activity
Some studies have explored the antiviral properties of related compounds, particularly against influenza viruses. The inhibition of neuraminidase by thiazolidine derivatives suggests that similar mechanisms might be applicable to this compound derivatives.
Case Studies
- ACE Inhibition Study : A study conducted on various carboxylic acid derivatives highlighted that modifications to the carboxylic group can enhance ACE inhibitory activity significantly compared to the parent compound.
- Antiviral Activity : A series of thiazolidine-4-carboxylic acid derivatives were synthesized and tested for neuraminidase inhibition, with the most potent compound exhibiting an IC50 value of 0.14 µM.
The mechanisms through which this compound exerts its biological effects are believed to involve:
- Binding Affinity : The rigid structure allows for effective binding to active sites on enzymes or receptors.
- Modulation of Signaling Pathways : By inhibiting key enzymes like ACE, these compounds can alter physiological responses related to blood pressure regulation and fluid balance.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Investigating how different substituents on the tricyclic core affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
